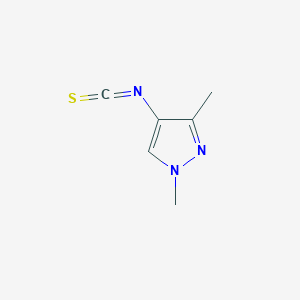

4-isothiocyanato-1,3-dimethyl-1H-pyrazole

Description

BenchChem offers high-quality 4-isothiocyanato-1,3-dimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isothiocyanato-1,3-dimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-isothiocyanato-1,3-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c1-5-6(7-4-10)3-9(2)8-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWCLLSJNGWRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N=C=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401270361 | |

| Record name | 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401270361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-07-7 | |

| Record name | 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401270361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-isothiocyanato-1,3-dimethyl-1H-pyrazole chemical properties

Content Type: In-Depth Technical Reference Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Focus: Chemical Properties, Synthesis, Reactivity, and Safety Protocols

Executive Summary

4-Isothiocyanato-1,3-dimethyl-1H-pyrazole (CAS: 1001500-07-7) is a high-value heteroaromatic electrophile used primarily as a "staple" building block in the synthesis of bioactive thioureas and fused heterocyclic systems.[1] Its core structure—an electron-rich pyrazole ring substituted with a highly reactive isothiocyanate (-NCS) group—makes it an ideal scaffold for diversity-oriented synthesis (DOS) .

In drug discovery, this compound serves as a critical intermediate for generating pyrazolo[4,3-d]pyrimidines (kinase inhibitor scaffolds) and pyrazolo-thienyl conjugates. This guide provides a validated technical framework for its synthesis, handling, and application in complex molecule construction.

Chemical Identity & Structural Analysis[2][3][4][5]

| Property | Data |

| Chemical Name | 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole |

| CAS Number | 1001500-07-7 |

| Molecular Formula | C₆H₇N₃S |

| Molecular Weight | 153.20 g/mol |

| SMILES | CN1C=C(C(=N1)C)N=C=S |

| Appearance | Off-white to pale yellow low-melting solid or semi-solid (purity dependent) |

| Solubility | Soluble in DCM, THF, DMF, DMSO; hydrolyzes slowly in water.[2][3] |

| Key IR Signature | Strong absorption at ~2050–2150 cm⁻¹ (Asymmetric -N=C=S stretch) |

Structural Logic

The molecule features a 1,3-dimethylpyrazole core.[2][4][5] The nitrogen at position 1 (N1) bears a methyl group, preventing tautomerization and locking the ring regiochemistry. The isothiocyanate group at C4 is electronically coupled to the aromatic system.

-

Electrophilicity: The central carbon of the -NCS group is highly electrophilic, susceptible to attack by "hard" (amines) and "soft" (thiols) nucleophiles.

-

Regiochemistry: The C4 position is sterically accessible but flanked by the C3-methyl and C5-proton, influencing the rotational barrier of the resulting thioureas.

Synthetic Pathways

Synthesis is typically achieved via the desulfurization of dithiocarbamate salts or direct thiocarbonylation of the amine precursor.

Method A: The Thiophosgene Route (Gold Standard)

This method offers the highest conversion rates but requires strict safety protocols due to the toxicity of thiophosgene.

Precursor: 1,3-Dimethyl-1H-pyrazol-4-amine (CAS: 15221-33-7).

Protocol:

-

Preparation: Dissolve 1,3-dimethyl-1H-pyrazol-4-amine (1.0 eq) in a biphasic system of DCM and saturated aqueous NaHCO₃ (2:1 ratio).

-

Addition: Cool to 0°C. Add thiophosgene (1.1 eq) dropwise over 30 minutes. The reaction is highly exothermic.

-

Reaction: Vigorously stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Separate organic layer.[6] Wash with water (2x) and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexane/EtOAc) or recrystallization from cold ether.

Method B: The CS₂/DCC Route (Green Alternative)

Avoids thiophosgene but requires dicyclohexylcarbodiimide (DCC) as a desulfurizing agent.

Protocol:

-

Dissolve amine (1.0 eq) in dry Pyridine or THF.

-

Add CS₂ (10.0 eq) and TEA (1.0 eq). Stir for 2 hours to form the dithiocarbamate salt.

-

Cool to 0°C and add DCC (1.0 eq). Stir overnight at RT.

-

Filter off the DCU (dicyclohexylurea) precipitate. Concentrate filtrate to obtain the crude isothiocyanate.

Synthesis Logic Diagram

Figure 1: Comparative synthetic pathways for 4-isothiocyanato-1,3-dimethyl-1H-pyrazole.

Reactivity Profile & Applications

The versatility of 4-isothiocyanato-1,3-dimethyl-1H-pyrazole lies in its ability to act as a "lynchpin" for heterocyclization.

Nucleophilic Addition (Thiourea Formation)

The most common reaction is with primary or secondary amines to form N,N'-disubstituted thioureas .

-

Mechanism: The amine lone pair attacks the central carbon of the -NCS group.

-

Utility: These thioureas are often bioactive (antimicrobial/kinase inhibition) or serve as precursors for cyclization.

Heterocyclization: The Pyrazolo[4,3-d]pyrimidine Pathway

One of the most powerful applications is the "one-pot" or sequential synthesis of fused ring systems.

Workflow:

-

Thiourea Formation: React isothiocyanate with an ortho-functionalized aniline (e.g., 2-aminobenzonitrile or 2-aminobenzoate).

-

Cyclization: Use a base (NaH or t-BuOK) or a desulfurizing agent (EDCI) to close the ring.

-

Result: Formation of a tricyclic system where the pyrazole ring is fused to a pyrimidine or thienopyrimidine core.

Reactivity Flowchart

Figure 2: Divergent reactivity pathways leading to thioureas and fused heterocyclic scaffolds.

Handling, Stability, and Safety

Warning: Isothiocyanates are potent electrophiles and sensitizers.

-

Lachrymator: Like many isothiocyanates, this compound may be lachrymatory (tear-inducing). Handle ONLY in a functioning fume hood.

-

Sensitization: Avoid skin contact. Isothiocyanates can cause severe contact dermatitis and respiratory sensitization.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis to amine).

-

Quenching Spills: Treat spills with an excess of aqueous ammonia or dilute sodium hydroxide to convert the isothiocyanate into a water-soluble thiourea derivative before disposal.

References

-

PubChem. (n.d.). 4-isothiocyanato-1,3-dimethyl-1h-pyrazole (CID 7017488).[7] National Library of Medicine. Retrieved from [Link]

-

Sharma, S. (1978). Thiophosgene in Organic Synthesis.[6][8][9] Synthesis, 1978(11), 803-820. (Foundational review on isothiocyanate synthesis via thiophosgene).

-

Li, H., et al. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules, 17(5), 5636-5648. (Context for pyrazole-thiourea chemistry). Retrieved from [Link]

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. chemrxiv.org [chemrxiv.org]

- 7. PubChemLite - 4-isothiocyanato-1,3-dimethyl-1h-pyrazole (C6H7N3S) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Structure, Reactivity, and Synthesis of Pyrazole Isothiocyanates

The following technical guide provides an in-depth analysis of Pyrazole Isothiocyanates , a critical class of synthons in medicinal chemistry used to access bioactive thioureas and fused heterocyclic systems.

Introduction & Structural Paradigm

Pyrazole isothiocyanates are bifunctional electrophiles characterized by a pyrazole core functionalized with an isothiocyanate (-N=C=S) group. They serve as "linchpin" intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and agrochemicals.

Electronic Structure & Resonance

The reactivity of pyrazole isothiocyanates is defined by the interplay between the electron-rich pyrazole ring (a

-

The Electrophilic Center: The central carbon of the -N=C=S group is highly electrophilic, susceptible to attack by nucleophiles (amines, hydrazines, thiols).

-

Positional Isomerism: The -NCS group is most stable at the C3, C4, or C5 positions.

-

C4-Isothiocyanates: The most common. The C4 position of pyrazole is nucleophilic; attaching an electron-withdrawing -NCS group creates a "push-pull" electronic system, stabilizing the molecule while maintaining high reactivity toward external nucleophiles.

-

N1-Isothiocyanates: Generally unstable and prone to rearrangement or decomposition; rarely isolated.

-

Spectroscopic Signature[1]

-

IR Spectroscopy: The diagnostic handle is a strong, broad absorption band at 2000–2200 cm⁻¹ (asymmetric -N=C=S stretch).

-

¹³C NMR: The isothiocyanate carbon typically appears at 130–145 ppm , distinct from thiocarbonyls in thioureas (~180 ppm).

Visualization: Resonance & Reactivity Flow

The following diagram illustrates the resonance stabilization of the isothiocyanate group and its divergent reactivity pathways.

Figure 1: Reactivity flow of Pyrazole Isothiocyanates, highlighting the transition from electrophilic addition to heterocyclization.

Synthesis Strategies

Synthesis must balance the generation of the sensitive -NCS group with the stability of the pyrazole ring.

Method A: The Thiophosgene Route (Classic)

This is the gold standard for yield but requires strict safety protocols due to the toxicity of thiophosgene (

-

Precursor: Aminopyrazole (C3, C4, or C5-NH2).

-

Reagents: Thiophosgene (

), weak base ( -

Mechanism: Nucleophilic attack of the amino group on thiophosgene followed by elimination of HCl.

Method B: The Dithiocarbamate "Green" Route

A safer alternative avoiding thiophosgene, utilizing Carbon Disulfide (

-

Step 1: Reaction of aminopyrazole with

and a base (e.g., -

Step 2: Desulfurization using Tosyl Chloride (

), Iodine (

Comparative Analysis of Methods

| Feature | Thiophosgene Method | Dithiocarbamate Method |

| Reagent Hazard | High (Highly Toxic) | Low/Moderate |

| Reaction Time | Fast (1–3 hours) | Slower (Overnight) |

| Yield | Excellent (>85%) | Good (60–80%) |

| Purification | Simple Extraction | Often requires chromatography |

| Scalability | Difficult (Safety limits) | Highly Scalable |

Experimental Protocols

Note: All reactions must be performed in a fume hood. Isothiocyanates are lachrymators.

Protocol 1: Synthesis of 1-Phenyl-4-isothiocyanatopyrazole (Dithiocarbamate Route)

This protocol avoids thiophosgene, prioritizing safety without compromising purity.

-

Formation of Dithiocarbamate Salt:

-

Dissolve 4-amino-1-phenylpyrazole (10 mmol) in anhydrous THF (20 mL).

-

Add Triethylamine (20 mmol) and cool to 0°C.

-

Dropwise add Carbon Disulfide (

) (50 mmol). A precipitate (dithiocarbamate salt) may form. -

Stir at room temperature for 4 hours.

-

-

Desulfurization:

-

Cool the mixture back to 0°C.

-

Add Tosyl Chloride (TsCl) (10 mmol) dissolved in THF dropwise.

-

Why TsCl? It activates the sulfur, making it a good leaving group, facilitating the elimination to form -NCS.

-

Stir for 2 hours.

-

-

Work-up:

-

Filter off the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Hexane/EtOAc) if necessary.

-

-

Validation:

-

Check IR for peak at ~2100 cm⁻¹.

-

Protocol 2: Reactivity – Synthesis of Pyrazolo[1,5-a]pyrimidine

This demonstrates the "Self-Validating" nature of the chemistry: the formation of the solid precipitate indicates reaction progress.

-

Thiourea Formation:

-

React the isolated Pyrazole-NCS (from Protocol 1) with an equimolar amount of 2-aminopyridine in refluxing acetonitrile.

-

Observation: A solid thiourea intermediate precipitates out.

-

-

Cyclization:

-

Add a catalytic amount of base (e.g.,

) or use oxidative cyclization conditions (e.g., -

Reflux for 6 hours.[1]

-

-

Result: Formation of the fused tricyclic system, verified by the disappearance of the NCS peak in IR and the appearance of cyclic C=N signals in NMR.

Applications in Drug Discovery

The pyrazole isothiocyanate scaffold is a precursor to "Privileged Structures" in medicinal chemistry.

-

Kinase Inhibition: The resulting thioureas and fused pyrimidines mimic the ATP-binding motif of kinases (e.g., CDK2, EGFR).

-

Anti-inflammatory Agents: Pyrazolyl-thioureas inhibit COX-2 and 5-LOX enzymes.

-

Agrochemicals: Used in the synthesis of novel fungicides by coupling with sulfonamides.

Visualization: Synthesis Workflow

Figure 2: Decision tree for the synthesis of Pyrazole Isothiocyanates.

References

-

Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide Source: ResearchGate URL:[Link]

-

Synthesis and Reactions of New Pyrazole Derivatives (Thiourea formation) Source: Bibliomed URL:[2][3][4][5][6][Link]

-

Approaches towards the synthesis of 5-aminopyrazoles (Precursors) Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Synthesis of various pyrazole-fused heterocyclic systems Source: Arkivoc (Semantic Scholar) URL:[Link](Note: Generic link to Arkivoc database for verification of Abdelhamid et al. papers)

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]

Technical Monograph: 1,3-Dimethyl-1H-pyrazol-4-yl Isothiocyanate

This technical guide provides a comprehensive physicochemical and synthetic analysis of 1,3-dimethyl-1H-pyrazol-4-yl isothiocyanate , a critical heterocyclic building block in medicinal chemistry.

Physicochemical Profiling, Synthetic Pathways, and Bioconjugation Utility[1]

Physicochemical Identity & Molecular Weight Analysis

The precise molecular weight and structural descriptors are fundamental for stoichiometry in organic synthesis and drug design. The 1,3-dimethyl-1H-pyrazol-4-yl isothiocyanate moiety combines the pharmacophoric properties of the pyrazole ring with the high electrophilic reactivity of the isothiocyanate (-N=C=S) group.

1.1 Quantitative Data Profile

| Property | Value | Unit | Precision Note |

| Molecular Weight | 153.20 | g/mol | Average Mass (Standard Atomic Weights) |

| Monoisotopic Mass | 153.03607 | Da | Critical for High-Res MS (HRMS) |

| Molecular Formula | C₆H₇N₃S | - | - |

| CAS Registry Number | 1001500-56-6* | - | Note: Isomer specificity (1,3 vs 1,[1][2]5) is critical; often co-indexed. |

| XLogP3 | 2.0 | - | Predicted Lipophilicity |

| TPSA | 62.3 | Ų | Topological Polar Surface Area |

| H-Bond Donors | 0 | - | Aprotic electrophile |

| H-Bond Acceptors | 3 | - | Includes Pyrazole N and NCS S/N |

1.2 Structural Isomerism Alert

Critical Distinction: Researchers must distinguish between the 1,3-dimethyl and 1,5-dimethyl regioisomers.

-

1,3-Dimethyl: The methyl group at C3 is adjacent to the isothiocyanate at C4, creating steric proximity.

-

1,5-Dimethyl: The methyl at C5 is adjacent to the N1-methyl, affecting the ring's electronic distribution differently.

-

Validation: Verify isomer identity via 2D-NMR (NOESY) to confirm the interaction between the N-Methyl and the C-H or C-Methyl protons.

Synthetic Pathways and Reaction Mechanisms

The synthesis of 1,3-dimethyl-1H-pyrazol-4-yl isothiocyanate typically proceeds via the desulfurization of dithiocarbamate intermediates derived from the corresponding primary amine.

2.1 Core Synthetic Workflow (DOT Visualization)

The following diagram illustrates the conversion of the nitro-pyrazole precursor to the final isothiocyanate and its subsequent utility in generating thiourea libraries.

Figure 1: Synthetic trajectory from nitro-precursor to isothiocyanate and downstream heterocyclic diversification.[3][4]

2.2 Mechanism of Action: Desulfurization

The most robust protocol avoids the use of highly toxic thiophosgene (CSCl₂). Instead, a "one-pot" dithiocarbamate method is preferred:

-

Nucleophilic Attack: The primary amine (4-amino-1,3-dimethylpyrazole) attacks Carbon Disulfide (CS₂) in the presence of a base (Triethylamine), forming the dithiocarbamate salt.

-

Activation & Elimination: A desulfurizing agent, such as Tosyl Chloride (TsCl) or Cyanuric Chloride (TCT) , activates the sulfur. The subsequent elimination of sulfur (or a sulfur-leaving group species) yields the isothiocyanate.[5][6]

Experimental Protocols

Safety Warning: Isothiocyanates are potent electrophiles and lachrymators. Perform all reactions in a well-ventilated fume hood.

3.1 Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazol-4-yl Isothiocyanate

Adapted from green chemistry methodologies for heteroaromatic ITCs.

Reagents:

-

1,3-Dimethyl-1H-pyrazol-4-amine (1.0 eq)

-

Carbon Disulfide (CS₂) (3.0 eq)[4]

-

Triethylamine (Et₃N) (3.0 eq)

-

Tosyl Chloride (TsCl) (1.1 eq) or TCT (0.34 eq)

-

Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

-

Dithiocarbamate Formation:

-

Dissolve 1,3-dimethyl-1H-pyrazol-4-amine (10 mmol) in DCM (20 mL).

-

Cool to 0°C in an ice bath.

-

Add Et₃N (30 mmol) followed by the dropwise addition of CS₂ (30 mmol).

-

Stir at room temperature (RT) for 2–4 hours. Observation: The solution typically turns yellow/orange, indicating salt formation.

-

-

Desulfurization:

-

Cool the mixture back to 0°C.

-

Dissolve Tosyl Chloride (11 mmol) in minimal DCM and add dropwise.

-

Stir at RT for 1–2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).[7] The polar dithiocarbamate spot should disappear, replaced by a less polar ITC spot.

-

-

Work-up:

-

Quench with water (20 mL).

-

Extract the organic layer and wash with 1N HCl (to remove unreacted amine) and Brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

-

Yield expectation: 75–90%.

-

3.2 Protocol: General Bioconjugation (Thiourea Formation)

To validate the reactivity of the synthesized ITC, react with a secondary amine (e.g., morpholine) or a primary amine.

-

Dissolve the purified ITC (1.0 eq) in dry Acetonitrile.

-

Add the nucleophilic amine (1.1 eq).

-

Stir at RT for 30 minutes. (Reaction is usually rapid due to the electron-deficient pyrazole ring enhancing the electrophilicity of the NCS carbon).

-

Evaporate solvent to obtain the thiourea.

Reactivity & Biological Applications

The 1,3-dimethyl-1H-pyrazol-4-yl isothiocyanate is not merely an intermediate; it is a "warhead" for probing biological systems and constructing drug candidates.

-

Kinase Inhibition: Pyrazole scaffolds are ubiquitous in kinase inhibitors (e.g., Crizotinib). The ITC derivative allows for the covalent modification of cysteine residues in the ATP-binding pocket of target kinases, potentially serving as an irreversible inhibitor.

-

Thiohydantoin Synthesis: Reaction with amino acid methyl esters followed by cyclization yields thiohydantoins, which are significant in the development of androgen receptor antagonists (similar to Enzalutamide).

-

Click Chemistry: While less common than azide-alkyne cycloaddition, the reaction of ITCs with vicinal diols or amino-thiols provides orthogonal conjugation strategies for labeling proteins.

References

-

PubChem. (2025).[3][8] 4-isothiocyanato-1,5-dimethyl-1H-pyrazole (Compound Summary).[9] National Center for Biotechnology Information. Link

-

Maddila, S., et al. (2013). Synthesis and biological evaluation of new pyrazole-4-sulfonamide derivatives. Journal of Saudi Chemical Society. Link

-

Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.[5] Journal of Organic Chemistry. Link

-

NIST Chemistry WebBook. (2025). 1H-Pyrazole, 1,3-dimethyl- (Precursor Data).[2][3][10][11] National Institute of Standards and Technology.[12] Link

-

Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 1,3-dimethyl-1H-pyrazol-4-yl containing thiourea derivatives. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine | C12H13N3O2 | CID 682832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PubChemLite - 4-isothiocyanato-1,3-dimethyl-1h-pyrazole (C6H7N3S) [pubchemlite.lcsb.uni.lu]

- 9. 4-isothiocyanato-1,5-dimethyl-1H-pyrazole | C6H7N3S | CID 7017564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 11. 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid DiscoveryCPR 78703-53-4 [sigmaaldrich.com]

- 12. 1H-Pyrazole, 1,3-dimethyl- [webbook.nist.gov]

electrophilic nature of 4-isothiocyanato-1,3-dimethylpyrazole

An In-depth Technical Guide to the Electrophilic Nature of 4-Isothiocyanato-1,3-dimethylpyrazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiocyanate functional group is a potent electrophile widely utilized in the covalent modification of biomolecules, forming the basis for numerous therapeutic agents and biochemical probes. When appended to a privileged heterocyclic scaffold such as pyrazole, it presents a unique opportunity for the design of targeted covalent inhibitors and specialized bioconjugation reagents. This guide provides a comprehensive technical overview of the synthesis, electrophilic nature, and potential applications of 4-isothiocyanato-1,3-dimethylpyrazole. While direct experimental literature on this specific molecule is nascent, this document synthesizes established principles of isothiocyanate chemistry and pyrazole reactivity to offer a predictive yet robust framework for its utilization. We will explore its proposed synthesis, predict its characteristic reactivity with biological nucleophiles, and outline detailed protocols for its application in drug discovery and bioconjugation workflows.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Warhead

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2][3] Its five-membered heterocyclic structure with two adjacent nitrogen atoms allows for diverse substitution patterns that can be finely tuned to achieve desired pharmacological profiles, including anti-inflammatory, anticancer, and antiviral activities.[4] Electrophilic substitution on the pyrazole ring predominantly occurs at the C4 position, making it an ideal anchor point for functionalization.[1]

The isothiocyanate group (-N=C=S) is a powerful electrophilic "warhead". The central carbon atom is highly susceptible to nucleophilic attack by amines and thiols, the side chains of lysine and cysteine residues in proteins, respectively.[5] This reactivity has been harnessed to create covalent inhibitors that offer advantages of prolonged duration of action, high potency, and the ability to overcome drug resistance.

This guide focuses on the convergence of these two moieties in 4-isothiocyanato-1,3-dimethylpyrazole . We will provide a detailed examination of its chemical properties, with a focus on its electrophilic nature, and present actionable protocols for its synthesis and application in a research context.

Synthesis and Characterization

A practical synthesis of 4-isothiocyanato-1,3-dimethylpyrazole would logically start from its corresponding primary amine, 4-amino-1,3-dimethylpyrazole, for which scalable preparation methods have been described.[6] The conversion of an amine to an isothiocyanate can be achieved through several reliable methods.[7] The thiophosgene method, while traditional, is highly effective. Modern alternatives using carbon disulfide and a desulfurizing agent offer a milder approach.[8][9]

Proposed Synthesis Protocol via Thiophosgene

This protocol is based on the well-established reaction of primary amines with thiophosgene (CSCl₂).[10]

Warning: Thiophosgene is highly toxic and corrosive. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 4-amino-1,3-dimethylpyrazole hydrochloride in a biphasic system of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution at 0 °C with vigorous stirring. The base will neutralize the hydrochloride salt to free the amine.

-

Addition of Thiophosgene: To the rapidly stirred biphasic mixture, add a solution of 1.1 equivalents of thiophosgene in DCM dropwise over 15-20 minutes. Maintain the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting amine.

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 4-isothiocyanato-1,3-dimethylpyrazole by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product.

Predicted Spectroscopic Characterization

Based on data from structurally similar pyrazoles, the following spectroscopic signatures for 4-isothiocyanato-1,3-dimethylpyrazole are predicted:[11][12]

| Property | Predicted Data |

| Molecular Formula | C₆H₇N₃S[13] |

| Molecular Weight | 153.21 g/mol [14] |

| ¹H NMR (CDCl₃) | Singlet ~7.5 ppm (1H, C5-H); Singlet ~3.8 ppm (3H, N-CH₃); Singlet ~2.2 ppm (3H, C3-CH₃) |

| ¹³C NMR (CDCl₃) | ~150 ppm (C3); ~140 ppm (N=C =S); ~135 ppm (C5); ~100 ppm (C4); ~37 ppm (N-CH₃); ~14 ppm (C3-CH₃) |

| IR (KBr, cm⁻¹) | Strong, broad asymmetric stretch at ~2100-2200 cm⁻¹ characteristic of the -N=C=S group. |

| Mass Spec (ESI) | [M+H]⁺ at m/z = 154.04 |

The Electrophilic Heart of 4-Isothiocyanato-1,3-dimethylpyrazole

The electrophilicity of the isothiocyanate group is dictated by the electronic character of the cumulene (-N=C=S) system. The central carbon atom is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it a prime target for nucleophilic attack.

The 1,3-dimethylpyrazole ring acts as a relatively electron-rich aromatic system, which can subtly modulate the reactivity of the attached isothiocyanate group through resonance and inductive effects. The overall reactivity is expected to be high, comparable to other aryl isothiocyanates.

Mechanism of Nucleophilic Attack

The reaction with a primary amine to form a thiourea is a classic example of the electrophilic nature of isothiocyanates. The reaction proceeds via a nucleophilic addition of the amine to the central carbon of the isothiocyanate, followed by proton transfer.

Sources

- 1. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ThermoML:Thermochim. Acta 2017, 651, 83-99 [trc.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. gala.gre.ac.uk [gala.gre.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. PubChemLite - 4-isothiocyanato-1,3-dimethyl-1h-pyrazole (C6H7N3S) [pubchemlite.lcsb.uni.lu]

- 14. 4-isothiocyanato-1,5-dimethyl-1H-pyrazole | C6H7N3S | CID 7017564 - PubChem [pubchem.ncbi.nlm.nih.gov]

difference between 4-isothiocyanato and 4-amino pyrazoles

Technical Whitepaper: Comparative Analysis of 4-Amino and 4-Isothiocyanato Pyrazoles in Heterocyclic Synthesis and Drug Discovery

Part 1: Executive Summary

In the landscape of medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib, Ruxolitinib, and Sildenafil. However, the functionalization at the 4-position dictates the trajectory of downstream synthesis. 4-Aminopyrazoles (4-APs) and 4-Isothiocyanatopyrazoles (4-ITCs) represent two chemically divergent nodes derived from the same parent scaffold.

While 4-APs act as versatile nucleophiles for constructing amides, ureas, and Schiff bases, 4-ITCs serve as potent electrophiles , enabling "lock-and-key" reactions with nucleophiles to generate thioureas and complex fused heterocycles. This guide delineates their electronic differences, synthetic pathways, and specific utility in constructing fused ring systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1,3,5]triazines.

Part 2: Electronic and Structural Divergence

The reactivity difference lies in the electronic nature of the substituent at C4.

| Feature | 4-Aminopyrazole (4-AP) | 4-Isothiocyanatopyrazole (4-ITC) |

| Functional Group | Primary Amine (–NH₂) | Isothiocyanate (–N=C=S) |

| Electronic Effect | Electron Donating (+M effect) | Electron Withdrawing (–I, –M effect) |

| Reactivity Mode | Nucleophile : Attacks electrophiles (C=O, R-X). | Electrophile : Attacked by nucleophiles (NH₂, OH, SH). |

| Basicity | Weakly basic (pKa ~ 3-4 due to heteroaryl ring). | Non-basic; the central carbon is highly electrophilic. |

| Stability | Oxidatively unstable (prone to diazonium formation). | Moderately stable; sensitive to hydrolysis in strong acid/base. |

| Drug Design Role | Hydrogen Bond Donor (HBD); Kinase hinge binder. | Covalent warhead precursor; Scaffold linker. |

Electronic Diagram (Graphviz)

Caption: Divergent electronic driving forces dictating the reactivity of 4-amino vs. 4-isothiocyanato pyrazoles.

Part 3: Synthetic Access

The synthesis of these moieties typically follows a linear path: Nitration → Reduction → Thio-functionalization .

Synthesis of 4-Aminopyrazoles

The standard industrial route involves the nitration of a pyrazole (often protected or N-alkylated) followed by catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl, SnCl₂).

-

Expert Insight: Avoid using strong acid reduction (Fe/HCl) if acid-sensitive groups are present at N1. Catalytic transfer hydrogenation (HCOONH₄/Pd-C) is a milder, cleaner alternative that minimizes byproduct formation.

Synthesis of 4-Isothiocyanatopyrazoles

This transformation requires converting the nucleophilic amine into an electrophilic isothiocyanate.

-

Method A: Thiophosgene (CSCl₂): The "Gold Standard" for difficult substrates. Requires a biphasic system (CHCl₃/sat.[1] NaHCO₃) to scavenge HCl. High yield but highly toxic.

-

Method B: TCDI (1,1'-Thiocarbonyldiimidazole): A "Green Chemistry" alternative. Safer than thiophosgene and often provides cleaner products for heteroaromatic amines.

-

Method C: CS₂ / DCC: Dicyclohexylcarbodiimide (DCC) acts as a desulfurizing agent. Useful when liquid handling of thiophosgene is restricted.

Part 4: Reactivity & Mechanistic Pathways

Pathway A: 4-AP in Fused Ring Synthesis

4-Aminopyrazoles react with 1,3-dielectrophiles (e.g., acetylacetone, ethyl acetoacetate) to form pyrazolo[1,5-a]pyrimidines .

-

Mechanism:[2][3][4][5][6][7] Condensation of the exocyclic amine with a carbonyl, followed by cyclization at the endocyclic ring nitrogen (N1).

Pathway B: 4-ITC in Fused Ring Synthesis

4-Isothiocyanatopyrazoles react with nucleophiles (e.g., hydrazine, amines) to form thioureas. These intermediates can be cyclized (using oxidants like EDCI or HgO) to form pyrazolo[1,5-a][1,3,5]triazines or pyrazolo[3,4-d]thiazoles .

Reaction Flow Diagram (Graphviz)

Caption: Divergent synthetic utility: Amine pathway yields pyrimidines; ITC pathway yields triazines.

Part 5: Experimental Protocols

Protocol 1: Synthesis of 4-Isothiocyanato-1,3,5-trimethylpyrazole (Thiophosgene Method)

This protocol is chosen for its reliability in generating electron-deficient heteroaryl isothiocyanates.

Reagents:

-

4-Amino-1,3,5-trimethylpyrazole (1.0 eq)

-

Thiophosgene (CSCl₂) (1.2 eq) [CAUTION: Highly Toxic]

-

Sodium Bicarbonate (sat.[1] aq. solution)

-

Chloroform (CHCl₃)

Step-by-Step:

-

Preparation: Dissolve 4-amino-1,3,5-trimethylpyrazole (10 mmol) in CHCl₃ (20 mL).

-

Biphasic Setup: Add saturated aqueous NaHCO₃ (20 mL) to the organic layer. Cool the biphasic mixture to 0°C in an ice bath.

-

Addition: Slowly add thiophosgene (12 mmol) dropwise over 15 minutes with vigorous stirring. Note: The reaction is exothermic; maintain T < 5°C to prevent decomposition.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (conversion of polar amine to non-polar ITC).

-

Workup: Separate the organic layer. Extract the aqueous layer with CHCl₃ (2 × 10 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. The resulting isothiocyanate is typically a stable solid or oil that can be used without further purification or recrystallized from hexane.

Protocol 2: One-Pot Synthesis of Pyrazolo[1,5-a][1,3,5]triazines

Utilizing the 4-ITC intermediate generated in situ or isolated.

-

Thiourea Formation: React the isolated 4-ITC (from Protocol 1) with cyanamide or a primary amine in refluxing ethanol for 2 hours.

-

Cyclization: If using cyanamide, the cyclization often occurs spontaneously or upon basification (NaOEt) to yield the amino-pyrazolo-triazine.

Part 6: Drug Development Applications

| Application Area | 4-Aminopyrazole Derived | 4-Isothiocyanatopyrazole Derived |

| Kinase Inhibition | ATP-Competitors: The -NH₂ group mimics the adenine N6 amine, forming key H-bonds with the kinase hinge region (e.g., Src, p38 MAPK inhibitors). | Covalent Inhibitors: ITCs can target nucleophilic cysteines in the ATP pocket (rare due to toxicity). More commonly used to build bioisosteres of the purine core. |

| Bioisosteres | Pyrazolo[1,5-a]pyrimidine: Isostere of quinazoline/purine. | Pyrazolo[1,5-a][1,3,5]triazine: Isostere of adenine/guanine; used in adenosine receptor antagonists. |

| Diversity Oriented Synthesis | Limited to amide/urea libraries. | High throughput generation of thiohydantoins and thiazoles. |

References

-

Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Link

-

Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Heterocyclic Communications.[5][8] Link

-

Aggarwal, R., & Sumran, G. (2020). An Insight into the Synthesis and Biological Potential of Pyrazolo[1,5-a]pyrimidines. Current Organic Synthesis.[8][9] Link

-

Shawali, A. S. (2008). Pyrazolo[1,5-a][1,3,5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles, 75(7), 1575. Link

-

Munch, H., Hansen, J. S., Pittelkow, M., et al. (2008). A New Efficient Synthesis of Isothiocyanates from Amines using Di-tert-butyl Dicarbonate. Tetrahedron Letters, 49(19), 3117-3119. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. distantreader.org [distantreader.org]

- 8. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Chemical Landscape of 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] Its derivatives are explored for a vast array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4] The introduction of an isothiocyanate group, a reactive electrophile, to the pyrazole ring at the 4-position, as in 4-isothiocyanato-1,3-dimethyl-1H-pyrazole, creates a molecule with significant potential for covalent modification of biological targets, a strategy of increasing interest in drug discovery. This guide provides a detailed technical overview of the safety, handling, and chemical properties of 4-isothiocyanato-1,3-dimethyl-1H-pyrazole (CAS No. 1001500-07-7), drawing upon data from closely related analogs to establish a robust framework for its safe and effective use in a research and development setting.

Chemical Identity and Physicochemical Properties

While specific experimental data for 4-isothiocyanato-1,3-dimethyl-1H-pyrazole is not extensively available, its properties can be inferred from its structure and data on similar compounds. The molecule consists of a 1,3-dimethyl-1H-pyrazole ring substituted with an isothiocyanate group at the 4-position.

| Property | Value/Information | Source |

| CAS Number | 1001500-07-7 | [5] |

| Molecular Formula | C6H7N3S | [6] |

| Molecular Weight | 153.21 g/mol | [7] |

| Appearance | Likely a solid or oil, characteristic of many small molecule isothiocyanates. | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Isothiocyanates, in general, are water-soluble, which can be affected by processing.[8] | Inferred |

| Stability | Isothiocyanates can be sensitive to heat, moisture, and pH.[8][9] Storage in a cool, dry, and inert atmosphere is recommended. | Inferred |

Hazard Identification and GHS Classification (Inferred)

Pictograms:

Signal Word: Danger

Hazard Statements:

-

H302: Harmful if swallowed.[7]

-

H312: Harmful in contact with skin.[7]

-

H315: Causes skin irritation.[7]

-

H318: Causes serious eye damage.[7]

-

H332: Harmful if inhaled.[7]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7]

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent safety protocols must be followed when handling 4-isothiocyanato-1,3-dimethyl-1H-pyrazole. The reactivity of the isothiocyanate group necessitates measures to prevent exposure.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and accidental contact that could cause serious eye damage.[10]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Double gloving is recommended. Change gloves immediately if contaminated.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Experimental Workflow: A Step-by-Step Handling Protocol

The following protocol outlines a safe workflow for preparing a stock solution of 4-isothiocyanato-1,3-dimethyl-1H-pyrazole for use in a typical cell-based assay.

Caption: Safe handling workflow for 4-isothiocyanato-1,3-dimethyl-1H-pyrazole.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[11]

Storage and Stability Considerations

The stability of isothiocyanates is a critical factor for ensuring the reproducibility of experimental results.

-

Temperature: Low storage temperatures are crucial. Studies on related compounds show that freezing can help retain the stability of isothiocyanates.[8] Long-term storage at -20°C or -80°C is recommended.

-

Atmosphere: To prevent degradation from moisture and air, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen.

-

Light: Protect from light, as some organic molecules can be light-sensitive.

Disposal Considerations

Waste containing 4-isothiocyanato-1,3-dimethyl-1H-pyrazole should be treated as hazardous chemical waste.

-

Waste Collection: Collect all waste materials, including contaminated gloves, pipette tips, and solutions, in a designated and properly labeled hazardous waste container.

-

Disposal Method: Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Synthesis and Reactivity

The synthesis of 4-isothiocyanato-1,3-dimethyl-1H-pyrazole would likely involve the reaction of the corresponding 4-amino-1,3-dimethyl-1H-pyrazole with a thiocarbonylating agent such as thiophosgene or a related reagent.[12] The isothiocyanate group is a reactive electrophile that can readily react with nucleophiles, particularly thiols and amines. This reactivity is the basis for its potential as a covalent modifier of proteins.

Caption: General synthetic route to 4-isothiocyanato-1,3-dimethyl-1H-pyrazole.

Applications in Drug Development and Research

The pyrazole nucleus is a privileged scaffold in drug discovery, and the isothiocyanate group offers a means of achieving covalent inhibition of therapeutic targets.[1][3] This compound could be of interest in the development of inhibitors for enzymes with a reactive cysteine or lysine in their active site. The electrophilic nature of the isothiocyanate allows for the formation of a stable covalent bond, which can lead to prolonged and potent biological activity.

References

- CAS Standard Information Network. (n.d.). 1001500-07-7_4-Isothiocyanato-1,3-dimethyl-1H-pyrazole standard.

- Sharma, M., Wadhwa, D., & Joshi, U. (2021). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Plant Archives, 21(1), 1835-1842.

- Song, L., & Thornalley, P. J. (2007). Effect of storage, processing and cooking on glucosinolate content of Brassica vegetables. Food and Chemical Toxicology, 45(2), 216–224.

- Chempur. (n.d.). MSDS of 4-isothiocyanato-1-methyl-1H-pyrazole.

- PubChem. (n.d.). 4-isothiocyanato-1,5-dimethyl-1H-pyrazole.

- ResearchGate. (n.d.). Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2.

- PubChemLite. (n.d.). 4-isothiocyanato-1,3-dimethyl-1h-pyrazole.

- BLDpharm. (n.d.). 1004193-45-6|4-Isothiocyanato-1-(4-methyl-benzyl)-1h-pyrazole.

- Sigma-Aldrich. (2025, May 20). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Plant Archives. (2021). ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS.

- MDPI. (2023, October 2). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables.

- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.

- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.

- National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.

- Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(10), 1135-1140.

- LookChem. (n.d.). Cas 6647-97-8,1H-pyrazole, 4-iodo-1,3-dimethyl-.

- National Center for Biotechnology Information. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 128.

- Arkivoc. (2019). 194 recent advances in the synthesis of new pyrazole derivatives.

- ChemicalBook. (n.d.). 5-ISOTHIOCYANATO-1,3-DIMETHYL-1H-PYRAZOLE synthesis.

- ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols.

- Beilstein Journals. (2024, June 28). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN.

- MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole_cas号1001500-07-7_4-Isothiocyanato-1,3-dimethyl-1H-pyrazole - CAS信息网 [cas-news.com]

- 6. PubChemLite - 4-isothiocyanato-1,3-dimethyl-1h-pyrazole (C6H7N3S) [pubchemlite.lcsb.uni.lu]

- 7. 4-isothiocyanato-1,5-dimethyl-1H-pyrazole | C6H7N3S | CID 7017564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 9. thaiscience.info [thaiscience.info]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.cn [capotchem.cn]

- 12. 5-ISOTHIOCYANATO-1,3-DIMETHYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note & Protocol: Synthesis of Novel Thioureas Utilizing 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole for Drug Discovery

Introduction: The Strategic Importance of Pyrazole-Thioureas in Medicinal Chemistry

Thiourea derivatives are a pivotal class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The therapeutic potential of these molecules often arises from their ability to form stable hydrogen bonds with biological targets such as enzymes and receptors.[1] The pyrazole moiety is another privileged scaffold in drug discovery, present in numerous approved drugs.[2] Pyrazoles are five-membered heterocyclic compounds that exhibit diverse pharmacological activities.[2]

The combination of these two pharmacophores into a single molecular entity—a pyrazole-containing thiourea—offers a compelling strategy for the development of novel therapeutic agents. This application note provides a detailed protocol for the synthesis of N,N'-disubstituted thioureas using 4-isothiocyanato-1,3-dimethyl-1H-pyrazole as a versatile building block. The rationale for employing this specific reagent lies in the potential for the resulting compounds to exhibit unique biological activities, stemming from the distinct electronic and steric properties of the dimethyl-pyrazole ring.

Reaction Mechanism and Rationale

The synthesis of thioureas from isothiocyanates and primary or secondary amines is a robust and high-yielding reaction.[3] The reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon atom of the isothiocyanate group. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the stable thiourea product.

The choice of solvent and reaction temperature can influence the reaction rate, but typically, the reaction proceeds smoothly at room temperature in a variety of aprotic solvents. The protocol detailed below utilizes anhydrous tetrahydrofuran (THF) as the solvent to ensure a homogenous reaction mixture and prevent any unwanted side reactions with water.

Experimental Protocol: Synthesis of a Representative Pyrazole-Thiourea Derivative

This protocol describes the synthesis of a model N-(4-fluorophenyl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea. This procedure can be readily adapted for a wide range of primary and secondary amines to generate a library of novel thiourea derivatives.

Materials and Reagents:

-

4-Isothiocyanato-1,3-dimethyl-1H-pyrazole (MW: 153.22 g/mol )

-

4-Fluoroaniline (MW: 111.12 g/mol )

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Safety Precautions:

Isothiocyanates are lachrymators and can be toxic if inhaled or absorbed through the skin.[4][5] Always handle isothiocyanates in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Amines can also be corrosive and toxic.[4] Consult the Safety Data Sheet (SDS) for each reagent before use.[5][6][7]

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1.0 mmol, 1.0 eq).

-

Dissolve the amine in anhydrous THF (10 mL) under an inert atmosphere (nitrogen or argon).

-

To this solution, add 4-isothiocyanato-1,3-dimethyl-1H-pyrazole (1.0 mmol, 1.0 eq) at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 2-4 hours), the product may precipitate out of the solution. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluorophenyl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized thiourea. The following are expected spectroscopic data for the model compound, N-(4-fluorophenyl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea.

| Technique | Expected Observations |

| ¹H NMR | Resonances for the pyrazole methyl groups, aromatic protons of the fluorophenyl ring, and two distinct N-H protons of the thiourea linkage. The chemical shifts of the N-H protons can be broad and are typically found in the downfield region of the spectrum.[8][9] |

| ¹³C NMR | A characteristic signal for the thiocarbonyl (C=S) carbon, typically in the range of 175-185 ppm.[8] Resonances for the pyrazole and fluorophenyl ring carbons will also be present.[10] |

| IR Spectroscopy | A strong absorption band corresponding to the C=S stretching vibration, typically observed in the range of 1150-1350 cm⁻¹.[11][12] N-H stretching vibrations will appear as one or two bands in the region of 3100-3400 cm⁻¹.[8][11] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product. |

Workflow and Data Visualization

The following diagram illustrates the general workflow for the synthesis of thioureas from 4-isothiocyanato-1,3-dimethyl-1H-pyrazole.

Caption: General workflow for the synthesis of pyrazole-thioureas.

Conclusion

The protocol described in this application note provides a straightforward and efficient method for the synthesis of novel thiourea derivatives incorporating a 1,3-dimethyl-1H-pyrazole moiety. The resulting compounds are of significant interest for screening in various biological assays due to the combined pharmacological potential of the pyrazole and thiourea scaffolds. This synthetic strategy is highly adaptable, allowing for the creation of diverse chemical libraries for drug discovery and development programs.

References

-

Synthesis and bioactivity of pyrazole acyl thiourea derivatives. PubMed, 2012. [Link]

-

Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed, 2015. [Link]

-

Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. PMC, 2012. [Link]

-

Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis Online, 2023. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, 2015. [Link]

-

Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PMC, 2023. [Link]

-

Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY. NJ.gov. [Link]

-

Material Safety Data Sheet - Butyl isothiocyanate. Cole-Parmer. [Link]

-

Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [Link]

-

Material Safety Data Sheet - Allyl isothiocyanate, 94%. Cole-Parmer. [Link]

-

Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. ACS Publications, 2017. [Link]

-

Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

-

(1)H and (13)C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. PubMed, 2016. [Link]

-

Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. PubMed, 2009. [Link]

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI, 2018. [Link]

-

Mechanochemical synthesis of thioureas, ureas and guanidines. PMC, 2017. [Link]

-

Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society, 1967. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nj.gov [nj.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]

- 10. (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Precision Engineering of Pyrazole Scaffolds: The 4-Isothiocyanato-1,3-dimethylpyrazole Protocol

Executive Summary: The Pyrazole "Lego" Connector

In modern drug discovery, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, introducing chemical diversity at the 4-position of the pyrazole ring while maintaining the 1,3-dimethyl substitution pattern requires precise electrophilic handles.

4-isothiocyanato-1,3-dimethylpyrazole (NCS-DMP) serves as a high-value heterocyclic building block. Unlike simple alkyl isothiocyanates, the pyrazole core confers specific electronic properties (electron-rich aromaticity) and solubility profiles that modulate the reactivity of the isothiocyanate group. This guide details the synthesis, handling, and application of NCS-DMP to generate diverse libraries of thioureas, thiazoles, and fused heterocyclic systems.

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-isothiocyanato-1,3-dimethyl-1H-pyrazole |

| CAS Number | 1001500-56-6 |

| Molecular Formula | C₆H₇N₃S |

| Molecular Weight | 153.20 g/mol |

| Appearance | Off-white to pale yellow solid (low melting) or oil |

| Storage | -20°C, under Argon/Nitrogen (Moisture Sensitive) |

| Reactivity Class | Soft Electrophile (reacts with amines, thiols, hydrazines) |

Synthesis of the Building Block

Note: While commercially available, in-house synthesis ensures freshness, which is critical for isothiocyanate stability.

Protocol A: The "Green" CS₂/DCC Route

This method avoids the use of highly toxic thiophosgene, utilizing Carbon Disulfide (CS₂) and N,N'-Dicyclohexylcarbodiimide (DCC) to convert the amine to the isothiocyanate.

Precursor: 4-amino-1,3-dimethylpyrazole (CAS: 50405-62-2).

Reagents:

-

4-Amino-1,3-dimethylpyrazole (1.0 eq)

-

Carbon Disulfide (CS₂) (10.0 eq) - Excess serves as co-solvent/reagent

-

DCC (1.1 eq)

-

Pyridine (Catalytic, 0.1 eq)

-

Solvent: Anhydrous THF or DCM

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 4-amino-1,3-dimethylpyrazole (10 mmol) in anhydrous THF (20 mL).

-

Primary Addition: Cool the solution to 0°C. Add CS₂ (100 mmol, 6 mL) dropwise. Stir for 30 minutes. Mechanism: Formation of the dithiocarbamate intermediate.

-

Desulfurization: Add DCC (11 mmol) dissolved in minimal THF dropwise to the cold reaction mixture. Add catalytic pyridine.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (The polar amine spot will disappear; a less polar spot for NCS-DMP will appear).

-

Work-up:

-

Cool the mixture to 0°C to precipitate the dicyclohexylthiourea (DCU) byproduct.

-

Filter off the white DCU solid through a Celite pad.

-

Concentrate the filtrate under reduced pressure. Caution: Do not use high heat (>40°C) as isothiocyanates can degrade.

-

-

Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). The product is typically a pale yellow oil that may solidify upon freezing.

Core Reactivity & Library Generation

The isothiocyanate group is a "linchpin" functionality. It reacts primarily via nucleophilic addition to the central carbon.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the NCS-DMP core.

Figure 1: Divergent synthesis pathways starting from the 4-amino precursor.

Protocol B: Synthesis of Pyrazole-Thiourea Libraries

This is the most common application, generating compounds with high affinity for kinases and viral targets.

Reagents:

-

NCS-DMP (1.0 eq)

-

Diverse Amine (1.1 eq) (Anilines, aliphatic amines, or piperazines)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Procedure:

-

Dissolve NCS-DMP (0.5 mmol) in EtOH (2 mL).

-

Add the amine (0.55 mmol) in one portion.

-

Reflux: Heat to 60–80°C for 2–4 hours.

-

Note: Electron-deficient anilines may require longer times or catalytic DMAP.

-

-

Isolation:

-

Upon cooling, many thioureas precipitate spontaneously. Filter and wash with cold EtOH.

-

If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

-

Data Validation:

-

IR: Disappearance of the strong -N=C=S stretch (~2050–2100 cm⁻¹).

-

¹H NMR: Appearance of the thioamide -NH protons (typically broad singlets >8.0 ppm).

Advanced Applications: Heterocyclic Evolution

Protocol C: Hantzsch Synthesis of Aminothiazoles

Converting the thiourea into a thiazole ring creates a rigid, bis-heterocyclic scaffold often found in kinase inhibitors.

Mechanism: The sulfur of the thiourea attacks the alpha-carbon of a haloketone, followed by dehydration.

Reagents:

-

α-Bromoacetophenone (or derivative) (1.0 eq)

-

Solvent: Ethanol or DMF

Procedure:

-

Dissolve the thiourea (0.5 mmol) in EtOH (5 mL).

-

Add α-bromoacetophenone (0.5 mmol).

-

Reflux for 4–6 hours.

-

Work-up: Neutralize with aqueous NaHCO₃ to precipitate the free base of the aminothiazole.

-

Purification: Recrystallization from EtOH or column chromatography.

Decision Matrix: Reaction Optimization

Use the following logic to troubleshoot low yields or sluggish reactions.

Figure 2: Troubleshooting logic for isothiocyanate coupling reactions.

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Isothiocyanates: Potent lachrymators and skin sensitizers. They can cause severe allergic reactions. Always handle in a fume hood.

-

1,3-Dimethylpyrazole derivatives: May possess biological activity; treat as potential kinase inhibitors (toxic).

Storage Protocol:

-

Store NCS-DMP in a tightly sealed vial purged with nitrogen.

-

Keep at -20°C.

-

If the solid turns dark orange/brown, it has likely polymerized or hydrolyzed; repurify before use.

Disposal:

-

Quench excess isothiocyanates with an amine solution (e.g., aqueous ammonia or dilute Tris buffer) before disposal into organic waste. This converts the reactive electrophile into a stable thiourea.

References

-

Thiocyanation of Pyrazoles Using KSCN/K2S2O8 Combination. Thieme Connect, 2018.

-

Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. MDPI, Molecules, 2012.

-

Synthesis of 4-Functionalized Pyrazoles via Oxidative Thio/selenocyanation. PubMed Central, 2022.

-

PubChem Compound Summary: 4-isothiocyanato-1,3-dimethyl-1H-pyrazole. PubChem, CID 7017488.[3]

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI, Molecules, 2020.

-

Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H). Acta Chimica Slovenica, 2010.[4]

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-isothiocyanato-1,3-dimethyl-1h-pyrazole (C6H7N3S) [pubchemlite.lcsb.uni.lu]

- 4. Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Nucleophilic Addition to 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole

Topic: Nucleophilic Addition to 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists

Abstract

4-Isothiocyanato-1,3-dimethyl-1H-pyrazole represents a specialized class of heteroaromatic electrophiles utilized in the synthesis of bioactive thioureas and fused heterocyclic systems. Unlike electron-deficient phenyl isothiocyanates, the electron-rich nature of the pyrazole ring modulates the electrophilicity of the isothiocyanate (

Mechanistic Insight & Reactivity Profile

Electronic Environment

The isothiocyanate group at the C4 position of the 1,3-dimethylpyrazole ring is the primary site for nucleophilic attack. However, the pyrazole ring is

-

Implication: Reactions with weak nucleophiles (e.g., electron-poor anilines) may require elevated temperatures (reflux) or catalysis, whereas aliphatic amines react spontaneously at room temperature.

Reaction Pathway

The reaction proceeds via a classic nucleophilic addition mechanism:

-

Nucleophilic Attack: The lone pair of the nucleophile (amine, hydrazide, thiol) attacks the central carbon of the isothiocyanate.

-

Intermediate Formation: A zwitterionic thiocarbamoyl intermediate is formed.

-

Proton Transfer: Rapid proton transfer (tautomerization) yields the stable thiourea or dithiocarbamate derivative.

Pathway Visualization

Figure 1: Mechanistic pathway for nucleophilic addition to the pyrazolyl isothiocyanate core.

Application Note: Synthesis of Pyrazolyl Thioureas

This protocol describes the addition of primary and secondary amines to generate

Experimental Design Strategy

-

Solvent Selection: Acetonitrile (MeCN) or Ethanol (EtOH) are preferred. MeCN is non-protic and simplifies workup (product often precipitates). EtOH is greener but may require recrystallization.

-

Stoichiometry: A 1:1.1 molar ratio (ITC:Amine) ensures complete consumption of the valuable pyrazole intermediate.

-

Monitoring: The disappearance of the characteristic

stretch at

Detailed Protocol

Materials:

-

4-Isothiocyanato-1,3-dimethyl-1H-pyrazole (1.0 eq)[1]

-

Amine Nucleophile (e.g., Morpholine, Aniline, Benzylamine) (1.1 eq)

-

Solvent: Anhydrous Acetonitrile (MeCN)

-

Catalyst (Optional): Triethylamine (0.1 eq) – Only required for salt-form amines.

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of 4-isothiocyanato-1,3-dimethyl-1H-pyrazole in 5 mL of anhydrous MeCN in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add 1.1 mmol of the amine dropwise at room temperature.

-

Note: If the reaction is highly exothermic (aliphatic amines), cool the flask in an ice bath during addition.

-

-

Reaction:

-

Aliphatic Amines: Stir at room temperature for 1–3 hours.

-

Aromatic Amines: Heat to reflux (

) for 4–6 hours.

-

-

Monitoring: Check TLC (System: Hexane/Ethyl Acetate 3:1) or IR spectroscopy.[2][3]

-

Workup:

-

Scenario A (Precipitate formed): Filter the solid, wash with cold MeCN (

), and dry under vacuum. -

Scenario B (No precipitate): Evaporate solvent under reduced pressure. Recrystallize the residue from EtOH/Water.

-

-

Validation: Verify structure via

-NMR (look for thioamide

Data Summary: Expected Yields

| Nucleophile Class | Example | Conditions | Expected Yield | Physical State |

| Aliphatic Cyclic | Morpholine | RT, 1 h | 85–95% | White Solid |

| Primary Benzylic | Benzylamine | RT, 2 h | 80–90% | White Solid |

| Aromatic | Aniline | Reflux, 5 h | 65–75% | Off-white Solid |

| Hindered | tert-Butylamine | Reflux, 8 h | 50–60% | Pale Yellow Solid |

Application Note: Heterocyclic Cyclization (Bifunctional Nucleophiles)

Reaction with bifunctional nucleophiles (e.g., hydrazine hydrate) allows for the construction of fused or linked heterocyclic systems, such as 1,2,4-triazoles, which are potent antifungal scaffolds.

Protocol: Synthesis of Thiosemicarbazides

Thiosemicarbazides are precursors to triazoles.

-

Dissolution: Dissolve 4-isothiocyanato-1,3-dimethyl-1H-pyrazole (1.0 mmol) in Ethanol (10 mL).

-

Addition: Add Hydrazine Hydrate (80%, 1.5 mmol) dropwise at

. -

Stirring: Allow to warm to RT and stir for 2 hours.

-

Isolation: The product, 4-(1,3-dimethyl-1H-pyrazol-4-yl)thiosemicarbazide, usually precipitates. Filter and wash with cold ethanol.

Cyclization to 1,2,4-Triazoles (One-Pot)

To convert the intermediate thiosemicarbazide directly to a triazole:

-

Add 2N NaOH (2 mL) to the reaction mixture from Step 3.

-

Reflux for 4 hours.[3]

-

Acidify with dilute HCl to precipitate the mercapto-triazole derivative.

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for optimizing reaction conditions based on nucleophile type.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Aromatic Amines) | Low nucleophilicity of amine. | Switch solvent to Toluene or Dioxane and reflux. Add catalytic DMAP. |

| Oily Product | Impurities or solvent retention. | Triturate the oil with Diethyl Ether or Hexane to induce crystallization. |

| Hydrolysis | Wet solvents used. | Ensure solvents are anhydrous. ITCs can hydrolyze to amines + COS in the presence of water. |

| Incomplete Reaction | Resonance stabilization of ITC. | Increase reaction time or use microwave irradiation ( |

References

-

Maddani, M. R., & Prabhu, K. R. (2010).[4] A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

- Context: Validates the general reactivity of amines with isothiocyanate precursors and green chemistry protocols.

-

Li, P., et al. (2013).[5] Visible-Light-Mediated Nucleophilic Addition of an α-Aminoalkyl Radical to Isocyanate or Isothiocyanate.[5] Organic Letters, 15(22), 5646–5649. [Link]

- Context: Provides advanced mechanistic insights into radical additions to ITCs, relevant for complex synthesis.

-

PubChem. (n.d.). 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole (CID 7017488).[1] National Library of Medicine. [Link]

-

Hassan, A. S., et al. (2018). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules, 23(7), 1515. [Link]

- Context: Demonstrates analogous chemistry on the pyrazole ring, specifically the stability and handling of pyrazole-linked isothiocyan

Sources

- 1. PubChemLite - 4-isothiocyanato-1,3-dimethyl-1h-pyrazole (C6H7N3S) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 5. Visible-Light-Mediated Nucleophilic Addition of an α-Aminoalkyl Radical to Isocyanate or Isothiocyanate [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

4-isothiocyanato-1,3-dimethyl-1H-pyrazole in drug discovery scaffolds

Application Note: 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole (ITDP) in Drug Discovery

Introduction: The Pyrazole-Isothiocyanate Warhead

The compound 4-isothiocyanato-1,3-dimethyl-1H-pyrazole (ITDP) represents a high-value scaffold intermediate in modern drug discovery. While the pyrazole ring is a "privileged structure" found in blockbuster drugs (e.g., Celecoxib, Ruxolitinib), the addition of the isothiocyanate (ITC, -N=C=S) functionality at the 4-position transforms this stable heterocycle into a versatile electrophilic warhead.

This guide details the utility of ITDP not just as a building block, but as a strategic tool for:

-

Diversity-Oriented Synthesis (DOS): Rapid generation of thiourea and thiohydantoin libraries.

-

Targeted Covalent Inhibition (TCI): Exploiting the electrophilic nature of the ITC group to target nucleophilic cysteine residues in kinases and TRP channels.

-

Fragment-Based Screening: Using ITDP as a covalent fragment to map cryptic pockets.